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molecular formula C10H11Cl3O2Si B3121293 4-Acetoxyphenylethyl trichlorosilane CAS No. 282534-42-3

4-Acetoxyphenylethyl trichlorosilane

Cat. No. B3121293
M. Wt: 297.6 g/mol
InChI Key: CEYAGADBUIGUCO-UHFFFAOYSA-N
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Patent
US06340734B1

Procedure details

Trichlorosilane (56.9 grams, 0.42 mole), 4-acetoxystyrene (64.6 grams, 0.40 mole), and 200 ml heptane were placed in a round bottom flask equipped with a water condenser and nitrogen inlet. Hydrogen hexachloroplatinate(IV) hydrate (20 mg) was added to this solution and heated to reflux for 18 hours. Afterwards, the solution was filtered hot through a frit funnel. The solvent and the unreacted reagents were distilled off at atmospheric pressure and the residue was purified by distillation under reduced pressure. 4-acetoxyphenylethyl trichlorosilane (91.2 grams) was collected between 105-125° C. at 1 mm Hg pressure as a waxy solid.
Quantity
56.9 g
Type
reactant
Reaction Step One
Quantity
64.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][SiH:2]([Cl:4])[Cl:3].[C:5]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[CH2:14])=[CH:11][CH:10]=1)(=[O:7])[CH3:6]>O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl.CCCCCCC>[C:5]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][CH2:14][Si:2]([Cl:4])([Cl:3])[Cl:1])=[CH:11][CH:10]=1)(=[O:7])[CH3:6] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
56.9 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
64.6 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
20 mg
Type
catalyst
Smiles
O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a water condenser and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
Afterwards, the solution was filtered hot through a frit funnel
DISTILLATION
Type
DISTILLATION
Details
The solvent and the unreacted reagents were distilled off at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
4-acetoxyphenylethyl trichlorosilane (91.2 grams) was collected between 105-125° C. at 1 mm Hg pressure as a waxy solid

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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